Ericin S
Description
Ericin S is a lanthipeptide-class bacteriocin produced by Bacillus subtilis A1/3 via class I biosynthetic enzymes . Structurally, it features a unique topology where the D ring is covalently linked to the E ring, a configuration shared with subtilin, a well-characterized antimicrobial peptide from B. subtilis ATCC 6633 . This compound exhibits antimicrobial activity, though its exact spectrum and potency require further validation . Its biosynthesis involves post-translational modifications mediated by the enzyme EriC, which demonstrates substrate flexibility, enabling the formation of distinct structural topologies depending on precursor peptide sequences . This adaptability positions this compound as a key candidate for studying structural diversification in lanthipeptides.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WKSESVCTPGCVTGVLQTCFLQTITCNCHISK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Ericin S and Structurally/Functionally Related Compounds
This compound belongs to a broader family of bacteriocins produced by Bacillus species, including subtilin, ericin A, microbisporicin, and subtilomycin. Below is a detailed comparison based on structural features, biosynthetic pathways, and functional properties:
Key Contrasts:
- Structural Diversity : this compound and subtilin share D-E ring linkage, while Ericin A and microbisporicin exhibit C-D ring interlocks, highlighting the role of biosynthetic enzymes (e.g., EriC) in generating structural variability .
- Functional Overlap: Subtilin and subtilomycin demonstrate confirmed antibacterial efficacy, whereas this compound's activity remains inferred from genomic and preliminary assays .
- Strain-Specific Production : this compound and A derive from the same strain (B. subtilis A1/3), yet their structural differences underscore the plasticity of lanthipeptide biosynthesis .
Research Findings and Mechanistic Insights
Antimicrobial Potential
In vitro antagonistic assays indicate that this compound and related compounds may target bacterial membranes or cell wall synthesis, akin to subtilin . However, quantitative data (e.g., MIC values) are lacking, necessitating further biochemical characterization.
Industrial and Therapeutic Implications
This compound’s structural stability and modular biosynthesis make it a promising template for engineering novel antimicrobial agents. Comparative studies with subtilomycin could inform strategies to enhance peptide stability under harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
